4-Methyl-3-decen-5-ol

Chiral fragrance Enantioselective perception Olfactory threshold

4-Methyl-3-decen-5-ol (CAS 81782-77-6), commercially known as Undecavertol or Violet Decenol, is a branched-chain unsaturated alcohol (molecular formula C₁₁H₂₂O; MW 170.29 g/mol). It is characterized as a colorless to pale yellow liquid with a powerful green-floral, violet-leaf-like odor profile.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 81782-77-6
Cat. No. B1237749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-decen-5-ol
CAS81782-77-6
Synonyms4-methyl-3-decen-5-ol
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCC(C(=CCC)C)O
InChIInChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+
InChIKeyWSTQLNQRVZNEDV-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-decen-5-ol (CAS 81782-77-6) Procurement Specification & Baseline Characterization


4-Methyl-3-decen-5-ol (CAS 81782-77-6), commercially known as Undecavertol or Violet Decenol, is a branched-chain unsaturated alcohol (molecular formula C₁₁H₂₂O; MW 170.29 g/mol) [1]. It is characterized as a colorless to pale yellow liquid with a powerful green-floral, violet-leaf-like odor profile [2]. The compound is manufactured at a worldwide volume of 100–1000 metric tons per year and is utilized primarily as a fragrance ingredient in fine fragrances, cosmetics, shampoos, toilet soaps, and household cleaners [3]. Commercial material is typically supplied as an isomeric mixture comprising at least 97% of the (E)-isomer, with two chiral centers yielding four possible stereoisomers [1]. The compound has undergone comprehensive safety assessment covering seven human health endpoints plus environmental evaluation under RIFM criteria, with all endpoints cleared using target data, read-across, and/or TTC [4].

Why 4-Methyl-3-decen-5-ol Cannot Be Interchanged with Structurally Similar Analogs in Scientific Applications


While numerous unsaturated branched-chain alcohols exist within the fragrance structural group of C4–C16 alcohols with methyl or ethyl side chains [1], substitution based solely on structural similarity is scientifically inadvisable. The compound exhibits two distinct chiral centers and E/Z geometric isomerism, yielding four possible stereoisomers [2]. Crucially, the (R)-enantiomer and (S)-enantiomer demonstrate different odor qualities and strengths, with the (R)-(+)-enantiomer being the most potent [3]. Consequently, a generic racemic mixture or a material with altered enantiomeric excess will produce different olfactory impact and perceived character, directly affecting formulation performance and reproducibility [4]. Additionally, commercial 4-methyl-3-decen-5-ol is supplied with ≥97% (E)-isomer content, and materials with lower isomeric purity or altered geometric composition are not functionally equivalent [2].

4-Methyl-3-decen-5-ol Quantitative Differentiation Evidence for Scientific Procurement


Enantiomer-Dependent Odor Potency: (R)-(+)-Undecavertol vs (S)-(−)-Undecavertol

The two enantiomers of 4-methyl-3-decen-5-ol exhibit quantifiably different odor qualities and strengths. The (R)-(+)-enantiomer is the more potent form, while the (S)-enantiomer is the weaker [1]. This enantioselective differentiation is acknowledged in patent literature, which states that 'the different enantiomers of undecavertol have different odour strengths, the (S)-enantiomer being the weaker enantiomer, and therefore different enantiomers may be selected depending on the composition into which the undecavertol is to be incorporated' [2]. The enantiomeric purity directly impacts formulation efficiency—if the more potent (R)-enantiomer is employed, it can be used in a reduced amount, thus decreasing the total quantity of chemicals interacting with human beings [1].

Chiral fragrance Enantioselective perception Olfactory threshold Structure-odor relationship

Isomeric Purity Specification: (E)-Isomer Content ≥97% vs Lower-Purity Commercial Grades

Commercially available 4-methyl-3-decen-5-ol (Undecavertol) is supplied as a mixture of (E)- and (Z)-isomers comprising at least 97% of the (E)-isomer [1]. The compound possesses two stereocenters and a double bond between carbons 3 and 4 that introduces geometric isomerism (E/Z or cis/trans), yielding four potential stereoisomers [2]. This high (E)-isomer content represents a defined procurement specification that differentiates standard commercial material from uncharacterized or lower-purity sources. The specific stereochemical arrangement contributes to the unique three-dimensional structure that allows the compound to interact with olfactory receptors in a specific manner .

Geometric isomerism E/Z ratio Fragrance quality control Procurement specification

Regulatory-Driven Procurement Advantage: Substitution for Methyl Octine Carbonate and Methyl Heptine Carbonate

Regulatory restrictions on traditional violet leaf materials have created a quantifiable procurement shift toward 4-methyl-3-decen-5-ol. Methyl Octine Carbonate is restricted to 0.01% of finished product, while Methyl Heptine Carbonate is restricted to 0.047% of finished product under current IFRA guidelines . These stringent limitations render the traditional materials functionally unusable at effective odor-impact levels in many applications. In contrast, 4-methyl-3-decen-5-ol (Undecavertol) faces no such restrictive usage caps and is employed at typical use levels ranging from trace amounts up to 5% in fragrance compositions [1]. This 500-fold differential in permitted usage (5% vs 0.01%) represents a compelling procurement rationale.

Fragrance regulation IFRA restrictions Allergen replacement Violet leaf materials

Application-Specific Stability Profile: pH-Dependent Performance Across Product Matrices

4-Methyl-3-decen-5-ol demonstrates differential stability performance across pH ranges and product matrices relevant to industrial formulation. Manufacturer stability ratings (on a scale of 1–5 stars) indicate: Acid cleaner (pH 2): ★★★; Fabric conditioner (pH 3): ★★★★★; Antiperspirant (pH 3.5): ★★★; Shampoo (pH 6): ★★★★★; APC (pH 9): ★★★★★; Fabric detergent liquid (pH 9): ★★★★★; Soap (pH 10): ★★★★★; Powder detergent (pH 10.5): ★★★; Liquid bleach (pH 11): ★★ [1]. This performance matrix reveals that the compound maintains optimal stability (★★★★★) in fabric conditioner, shampoo, all-purpose cleaner, liquid fabric detergent, and soap applications, while exhibiting reduced stability under strongly alkaline (bleach, pH 11) or moderately acidic (acid cleaner, antiperspirant) conditions.

Fragrance stability pH compatibility Functional products Formulation robustness

Safety and Regulatory Clearance: RIFM 7-Endpoint Assessment vs Unassessed Analogs

4-Methyl-3-decen-5-ol has undergone a comprehensive safety assessment based on RIFM's criteria, evaluating seven human health endpoints plus environmental assessment [1]. Based on current existing data, the compound does not present a concern for genotoxicity [1]. The material is classified as Cramer Class I (Low) by Expert Judgment [2]. Worldwide use volume is 100–1000 metric tons per year, with a 95th percentile concentration in fine fragrance of 0.18% [2]. Total systemic exposure is calculated at 0.0046 mg/kg/day [2]. The compound is classified as 'Causes serious eye irritation' (H319) and 'Very toxic to aquatic life' (H400) [3]. Notably, 4-methyl-3-decen-5-ol is NOT listed among the 26 fragrance allergens requiring labeling under the European Cosmetic Directive [4].

Fragrance safety RIFM assessment Genotoxicity Toxicology Procurement compliance

4-Methyl-3-decen-5-ol Optimal Application Scenarios Based on Quantitative Evidence


Fine Fragrance Violet-Leaf Accords Requiring Regulatory Compliance

Perfumers developing violet-leaf, green-floral, or lily-of-the-valley accords for EU-regulated markets should prioritize 4-methyl-3-decen-5-ol over traditional methyl alkynoates. With Methyl Octine Carbonate restricted to 0.01% and Methyl Heptine Carbonate restricted to 0.047% of finished product, these traditional materials are functionally unusable at effective odor-impact levels . In contrast, 4-methyl-3-decen-5-ol is not subject to mandatory allergen labeling and is employed at typical use levels from traces to 5% in fine fragrance compositions [1], with a 95th percentile concentration in fine fragrance documented at 0.18% [2].

High-pH Functional Products (Soap, Fabric Conditioner, Liquid Detergent)

Formulation of fragranced functional products with alkaline pH profiles (pH 9–10) represents an optimal application domain based on documented stability performance. The compound achieves maximum stability ratings (★★★★★) in fabric conditioner (pH 3), shampoo (pH 6), all-purpose cleaner (pH 9), liquid fabric detergent (pH 9), and soap (pH 10) [1]. This broad pH compatibility from mildly acidic to strongly alkaline matrices enables reliable performance across diverse household and personal care product categories without requiring specialized stabilization strategies.

Enantiomerically Enriched Formulations for Dose Reduction Strategies

Research and industrial applications requiring minimized chemical exposure per dose should procure enantiomerically enriched (R)-4-methyl-3-decen-5-ol. The (R)-(+)-enantiomer demonstrates higher odor potency than the (S)-enantiomer [3]. As stated in peer-reviewed literature, 'if two enantiomers show very different odour thresholds, the most potent one can be employed in commercial formulations in a reduced amount, thus decreasing the quantity of chemicals interacting with human beings' [3]. This evidence supports procurement of enantiomerically enriched material for applications where minimizing total chemical load is a regulatory or marketing requirement.

Green-Floral Replacement in Cosmetic Products Subject to Allergen Labeling

4-Methyl-3-decen-5-ol should be prioritized for leave-on and rinse-off cosmetic products marketed in jurisdictions enforcing the European Cosmetic Directive's allergen labeling requirements. Unlike the 26 listed fragrance allergens (including citronellol, limonene, eugenol, and cinnamic aldehyde) that trigger mandatory labeling at >10 ppm (leave-on) or >100 ppm (rinse-off), this compound is not subject to such labeling requirements [3]. Additionally, RIFM safety assessment confirms that all seven human health endpoints plus environmental assessment are cleared, and genotoxicity is not a concern based on current existing data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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